molecular formula C9H10O2 B1609955 3-(2-Hydroxyphenyl)propanal CAS No. 53580-62-4

3-(2-Hydroxyphenyl)propanal

Cat. No. B1609955
CAS RN: 53580-62-4
M. Wt: 150.17 g/mol
InChI Key: GVJHMXWXZBNGRQ-UHFFFAOYSA-N
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Scientific Research Applications

  • Antimicrobial Research

    • Summary of Application : 3-(2-Hydroxyphenyl)propanal has been used in the synthesis of amino acid derivatives that exhibit antimicrobial activity against both ESKAPE group bacteria and drug-resistant Candida species .
    • Methods of Application : The synthesis involves the incorporation of a 4-hydroxyphenyl moiety with various substitutions into amino acid derivatives .
    • Results : The resultant novel 3-((4-hydroxyphenyl)amino)propanoic acid derivatives exhibited structure-dependent antimicrobial activity. Hydrazones containing heterocyclic substituents showed the most potent and broad-spectrum antimicrobial activity .
  • Organic Synthesis

    • Summary of Application : Aryl-3-propanaldehydes, which can be synthesized from 3-(2-Hydroxyphenyl)propanal, have demonstrated themselves as synthetically useful in the synthesis of natural products, chiral tetrahydroquinolines, chemosensors, and in the perfume industry .
    • Methods of Application : The synthesis involves a Knoevenagel condensation, olefin reduction, decarboxylation, carboxylic acid reduction, and an alcohol oxidation .
    • Results : The methodology developed allows for the synthesis of a range of versatile hydrocinnamaldehyde derivatives .
  • Antimicrobial Development

    • Summary of Application : 3-(2-Hydroxyphenyl)propanal has been used in the synthesis of amino acid derivatives that exhibit antimicrobial activity against multidrug-resistant bacterial and fungal pathogens .
    • Methods of Application : The synthesis involves the incorporation of a 4-hydroxyphenyl moiety with various substitutions into amino acid derivatives .
    • Results : The resultant novel 3-((4-hydroxyphenyl)amino)propanoic acid derivatives exhibited structure-dependent antimicrobial activity. Hydrazones containing heterocyclic substituents showed the most potent and broad-spectrum antimicrobial activity .
  • Biotechnological Production

    • Summary of Application : 3-Hydroxypropionaldehyde (3-HPA), which can be synthesized from 3-(2-Hydroxyphenyl)propanal, is used in food preservation, as a precursor for many modern chemicals such as acrolein, acrylic acid, and 1,3-propanediol (1,3-PDO), and for polymer production .
    • Methods of Application : The synthesis involves a dynamic, multi-component system (HPA system) and can be obtained both through traditional chemistry and bacterial fermentation .
    • Results : The biotechnological production of 3-HPA from renewable resources is desirable both for use of 3-HPA in foods and for the production of bulk chemicals .
  • Antimicrobial Development

    • Summary of Application : 3-(2-Hydroxyphenyl)propanal has been used in the synthesis of amino acid derivatives that exhibit antimicrobial activity against multidrug-resistant bacterial and fungal pathogens .
    • Methods of Application : The synthesis involves the incorporation of a 4-hydroxyphenyl moiety with various substitutions into amino acid derivatives .
    • Results : The resultant novel 3-((4-hydroxyphenyl)amino)propanoic acid derivatives demonstrated substantial activity against Candida auris, with minimum inhibitory concentrations ranging from 0.5 to 64 µg/mL .
  • Organic Synthesis

    • Summary of Application : 3-(2-Hydroxyphenyl)propanal has been used in the synthesis of 3-propanal derivatives through a five-step process .
    • Methods of Application : The synthesis involves a Knoevenagel condensation, olefin reduction, decarboxylation, carboxylic acid reduction, and an alcohol oxidation .
    • Results : The methodology developed allows for the synthesis of a range of versatile hydrocinnamaldehyde derivatives .

properties

IUPAC Name

3-(2-hydroxyphenyl)propanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O2/c10-7-3-5-8-4-1-2-6-9(8)11/h1-2,4,6-7,11H,3,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVJHMXWXZBNGRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CCC=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10439524
Record name 3-(2-hydroxyphenyl)propanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10439524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Hydroxyphenyl)propanal

CAS RN

53580-62-4
Record name 3-(2-hydroxyphenyl)propanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10439524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
C Botteghi, S Paganelli, F Moratti, M Marchetti… - Journal of Molecular …, 2003 - Elsevier
2-Benzyloxy- and 2-tosyloxystyrene were hydroformylated under different reaction conditions with the aim to obtain the corresponding linear aldehydes, valuable intermediates to 2-…
Number of citations: 39 www.sciencedirect.com
G Griesgraber, MJ Kramer, RL Elliott… - Journal of medicinal …, 1998 - ACS Publications
A series of 3-descladinosyl-2,3-anhydro-6-O-methylerythromycin A 11,12-cyclic carbazate analogues was prepared and evaluated for antibacterial activity. These 2,3-anhydro …
Number of citations: 26 pubs.acs.org
C Aguirre-Pranzoni, AA Orden, FR Bisogno… - Fungal biology, 2011 - Elsevier
Coumarin metabolism by several Aspergillus strains was studied. Aspergillus ochraceus and Aspergillus niger carried out the reduction of the C3–C4 double bond to yield …
Number of citations: 22 www.sciencedirect.com
M Marchetti, S Paganelli, E Viel - Journal of Molecular Catalysis A …, 2004 - Elsevier
SiO 2 -tethered rhodium complexes deriving from Rh(CO) 2 acac and the commercially available 3-(mercapto)propyl- and 3-(1-thioureido)propyl-functionalyzed silica gel, respectively, …
Number of citations: 33 www.sciencedirect.com
Y Aoki, S Sakaguchi, Y Ishii - Tetrahedron, 2006 - Elsevier
Aerobic oxidation of hydroaromatic compounds and diarylalkanes by N-hydroxyphthalimide (NHPI) under mild conditions afforded the corresponding hydroperoxides in high selectivity. …
Number of citations: 23 www.sciencedirect.com
IA Parshikov, KA Woodling, JB Sutherland - Applied microbiology and …, 2015 - Springer
Many different organic compounds may be converted by microbial biotransformation to high-value products for the chemical and pharmaceutical industries. This review summarizes the …
Number of citations: 40 link.springer.com
TM Costa, LBB Tavares, D de Oliveira - Applied Microbiology and …, 2016 - Springer
Natural coumarins and derivatives are compounds that occur naturally in several organisms (plant, bacteria, and fungi) consisting of fused benzene and α-pyrone rings. These …
Number of citations: 53 link.springer.com
JB Sutherland - academia.edu
Many different organic compounds may be converted by microbial biotransformation to high-value products for the chemical and pharmaceutical industries. This review summarizes the …
Number of citations: 2 www.academia.edu
M Rani, U Shanker - Environmental Science and Pollution Research, 2018 - Springer
The low-cost and highly efficient pesticides are largely used in residential, agricultural, and commercial applications. Their prevalent occurrence, bioaccumulation, and chronic toxicity to …
Number of citations: 69 link.springer.com
JMR Mattalia, MM Attolini - Arkivoc, 2013 - arkat-usa.org
This review describes the preparation and chemical reactivity of 2-chromanols. These derivatives appear as interesting intermediates in the synthesis of various natural products and …
Number of citations: 7 www.arkat-usa.org

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